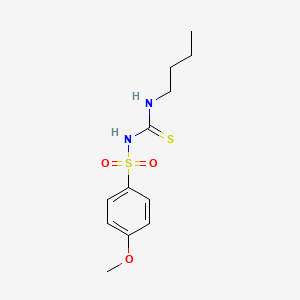
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps. One common approach is to start with a benzopyran derivative and introduce the bromine atoms through bromination reactions. The methoxy group can be introduced via methylation reactions. Specific conditions such as the use of bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light can facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
科学研究应用
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential lead compound in drug discovery.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.
作用机制
The mechanism of action of 3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atoms and methoxy group can affect its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
3-Bromo-4-methylthiophene:
3-Bromo-4-methoxybenzonitrile: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
3-Bromo-4-(bromomethyl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern on the benzopyran ring.
属性
CAS 编号 |
77067-28-8 |
|---|---|
分子式 |
C11H8Br2O3 |
分子量 |
347.99 g/mol |
IUPAC 名称 |
3-bromo-4-(bromomethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C11H8Br2O3/c1-15-6-2-3-7-8(5-12)10(13)11(14)16-9(7)4-6/h2-4H,5H2,1H3 |
InChI 键 |
XXFLHBXRDQUHHN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


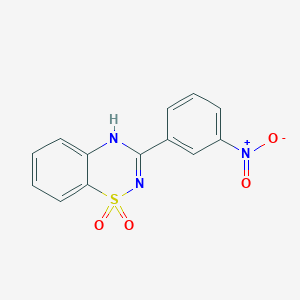
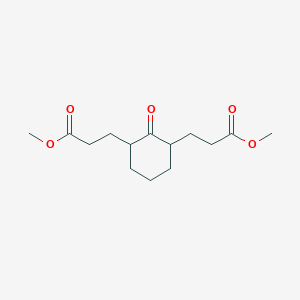

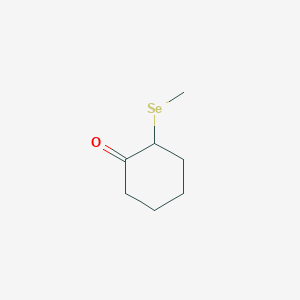
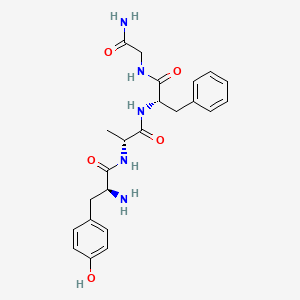
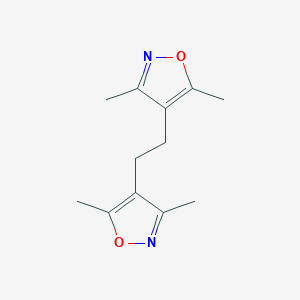
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
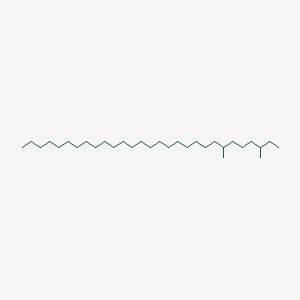
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


